1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] is a unique chemical compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a diazabicycloheptane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diazabicycloheptane derivative with a cyclopropane precursor in the presence of a suitable catalyst . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.
Reduction: Hydrogen gas, palladium catalyst; conducted under atmospheric or elevated pressures.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often require solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spirocyclic structure but differ in their biological activities and applications.
Spiro[cyclopropane-1,9’-fluorene]: Another spirocyclic compound with distinct chemical properties and uses.
Spiro[1-pyrazolinio-3(5),1’-cyclopropane]:
Uniqueness
Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1’-cyclopropane] stands out due to its unique combination of a diazabicycloheptane framework and a cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
147568-84-1 |
---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.187 |
IUPAC Name |
spiro[1,4-diazabicyclo[3.2.0]heptane-3,1/'-cyclopropane] |
InChI |
InChI=1S/C7H12N2/c1-4-9-5-7(2-3-7)8-6(1)9/h6,8H,1-5H2 |
InChI Key |
UGEGXXMFALFGRX-UHFFFAOYSA-N |
SMILES |
C1CN2C1NC3(C2)CC3 |
Synonyms |
Spiro[cyclopropane-1,3-[1,4]diazabicyclo[3.2.0]heptane] (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.